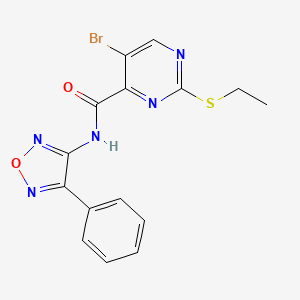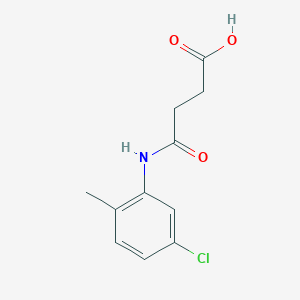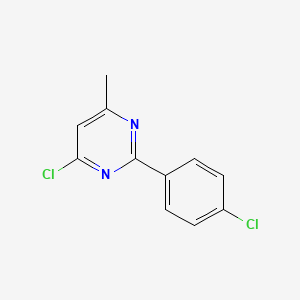![molecular formula C28H20N2O4 B12218402 1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane CAS No. 168206-24-4](/img/structure/B12218402.png)
1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2,2’-(1,4-butanediyl)bis- is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the isoquinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of the butanediyl linker adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2,2’-(1,4-butanediyl)bis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with butanediyl dihalides in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2,2’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2,2’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2,2’-(1,4-butanediyl)bis- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1H-Benz[de]isoquinoline-1,3(2H)-dithione: This compound has a similar core structure but contains sulfur atoms, which can alter its reactivity and applications.
2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione:
Uniqueness
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2,2’-(1,4-butanediyl)bis- is unique due to its butanediyl linker, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
168206-24-4 |
|---|---|
Molecular Formula |
C28H20N2O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C28H20N2O4/c31-25-19-11-3-7-17-8-4-12-20(23(17)19)26(32)29(25)15-1-2-16-30-27(33)21-13-5-9-18-10-6-14-22(24(18)21)28(30)34/h3-14H,1-2,15-16H2 |
InChI Key |
JCQSEAVYVYSHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12218323.png)


![2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12218341.png)
![6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12218342.png)



![4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B12218366.png)
![5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione](/img/structure/B12218372.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12218378.png)
![3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12218379.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B12218389.png)
![1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12218390.png)
